Methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a methoxy group, a ketone group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multiple steps. One common method starts with the oxidation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one to form a dicarboxylic acid, which is then cyclodehydrated to produce methyl 7-methoxy-1-oxoindan-4-carboxylate . This intermediate undergoes further transformations, including benzylic oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate: This compound shares a similar core structure but differs in the substitution pattern and degree of saturation.
4-Hydroxy-2-quinolones: These compounds have a similar naphthalene-like structure and exhibit comparable biological activities.
Uniqueness
Methyl 8-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 8-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12-5-3-4-9-10(12)6-8(7-11(9)14)13(15)17-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
CJPDNAVTSDDREB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2=O)C(=O)OC |
Origin of Product |
United States |
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